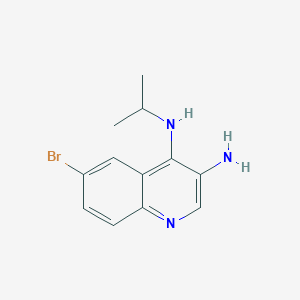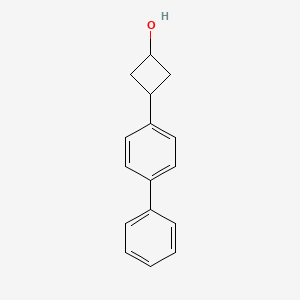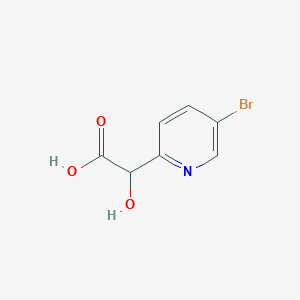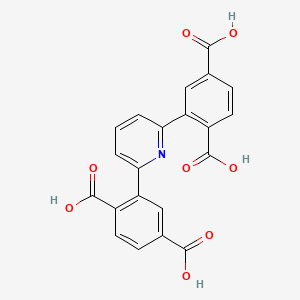![molecular formula C9H5Br2F3O B13702523 2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone](/img/structure/B13702523.png)
2,2-Dibromo-1-[2-(trifluoromethyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-2-(trifluoromethyl)acetophenone: is an organic compound characterized by the presence of bromine and trifluoromethyl groups attached to an acetophenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-2-(trifluoromethyl)acetophenone typically involves the bromination of 2-(trifluoromethyl)acetophenone. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions often include a solvent like carbon tetrachloride or chloroform, and the process is conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of 2,2-Dibromo-2-(trifluoromethyl)acetophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and distillation are employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dibromo-2-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 2-(trifluoromethyl)acetophenone using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide or acetonitrile, with the presence of a base such as potassium carbonate.
Reduction Reactions: Conducted in anhydrous solvents like ether or tetrahydrofuran, under inert atmosphere conditions.
Oxidation Reactions: Performed using oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution Reactions: Formation of substituted acetophenone derivatives.
Reduction Reactions: Formation of 2-(trifluoromethyl)acetophenone.
Oxidation Reactions: Formation of carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
2,2-Dibromo-2-(trifluoromethyl)acetophenone has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the development of advanced materials with specific properties, such as polymers and liquid crystals.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2-Dibromo-2-(trifluoromethyl)acetophenone involves its interaction with molecular targets through its bromine and trifluoromethyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving nucleophilic substitution, reduction, and oxidation reactions, which can alter the structure and function of target molecules.
Comparación Con Compuestos Similares
2,2-Dibromo-2-cyanoacetamide: Shares the dibromo functional group but differs in the presence of a cyano group instead of a trifluoromethyl group.
1,2-Dibromo-4,5-difluorobenzene: Contains bromine and fluorine atoms but has a different core structure compared to acetophenone.
2,2-Dibromo-2-methylpropane: Similar in having dibromo groups but differs in the presence of a methyl group instead of a trifluoromethyl group.
Uniqueness: 2,2-Dibromo-2-(trifluoromethyl)acetophenone is unique due to the combination of bromine and trifluoromethyl groups attached to an acetophenone core. This unique structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science.
Propiedades
Fórmula molecular |
C9H5Br2F3O |
|---|---|
Peso molecular |
345.94 g/mol |
Nombre IUPAC |
2,2-dibromo-1-[2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H5Br2F3O/c10-8(11)7(15)5-3-1-2-4-6(5)9(12,13)14/h1-4,8H |
Clave InChI |
QQCWDVCGBJPEOC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C(Br)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




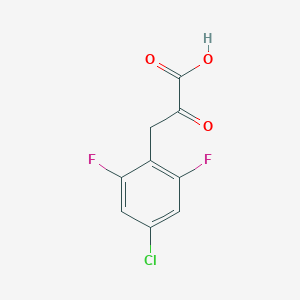
![6-[4-(2-Methoxyethyl)-1-piperazinyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13702453.png)


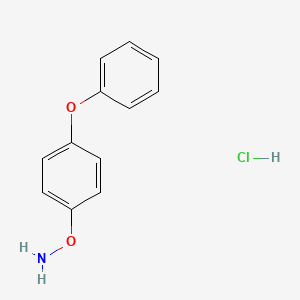
![2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13702478.png)

